molecular formula C6H6F2N4S B6209387 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole CAS No. 2768327-57-5

4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Cat. No. B6209387
CAS RN: 2768327-57-5
M. Wt: 204.2
InChI Key:
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Description

4-(Azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole (4-AMDFT) is an organic compound belonging to the class of thiazole-containing compounds, which are widely studied due to their unique physical and chemical properties. 4-AMDFT is a versatile molecule, with potential applications in both organic synthesis and medicinal chemistry. In particular, 4-AMDFT has been studied for its potential use in the synthesis of a variety of organic compounds, as well as its potential as a therapeutic agent.

Scientific Research Applications

4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has a variety of potential scientific applications. It has been studied as a potential drug candidate, due to its potential ability to inhibit certain enzymes involved in the synthesis of nucleic acids. Additionally, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been studied for its potential use as a fluorescent probe for imaging and sensing applications. Furthermore, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been studied for its potential use in the synthesis of other organic compounds, such as peptides and nucleosides.

Mechanism of Action

The exact mechanism of action of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is not yet fully understood. However, it is believed that 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole may act by inhibiting certain enzymes involved in the synthesis of nucleic acids. In particular, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidine. Additionally, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine monophosphate.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole are not yet fully understood. However, it is believed that 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole may have anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been shown to inhibit the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of thymidine. Furthermore, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole has been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the synthesis of thymidine monophosphate.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole in laboratory experiments include its relatively low cost and its potential ability to inhibit certain enzymes involved in the synthesis of nucleic acids. Additionally, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a relatively stable compound, which makes it suitable for use in long-term experiments. However, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole also has some limitations. In particular, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is not soluble in water, which can make it difficult to use in certain experiments. Additionally, 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole is a relatively reactive compound, which can lead to unwanted side reactions in some experiments.

Future Directions

The potential future directions for 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole research include further investigation into its potential therapeutic applications, as well as its potential use as a fluorescent probe for imaging and sensing applications. Additionally, further research into the biochemical and physiological effects of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole may lead to the development of new therapeutic agents. Furthermore, further research into the synthesis of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole may lead to the development of new and improved synthetic methods. Finally, further research into the advantages and limitations of 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole for laboratory experiments may lead to the development of new and improved methods for using 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole in laboratory experiments.

Synthesis Methods

4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole can be synthesized using a variety of methods, including the Wittig reaction, the Biginelli reaction, and the Ugi reaction. The Wittig reaction is a chemical reaction in which an aldehyde or ketone is reacted with an alkyl phosphonium salt to form an alkene. The Biginelli reaction is a condensation reaction of an aldehyde, an α-keto ester, and an amine base, resulting in the formation of a pyrimidine. Finally, the Ugi reaction is a multicomponent reaction in which an aldehyde, an amine, and an isocyanide are reacted to form an amide. All of these methods have been used to synthesize 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole involves the reaction of 2-(1,1-difluoroethyl)-1,3-thiazole with sodium azide in the presence of a suitable solvent and catalyst.", "Starting Materials": [ "2-(1,1-difluoroethyl)-1,3-thiazole", "Sodium azide", "Suitable solvent", "Catalyst" ], "Reaction": [ "Dissolve 2-(1,1-difluoroethyl)-1,3-thiazole in a suitable solvent.", "Add sodium azide to the reaction mixture.", "Add a suitable catalyst to the reaction mixture.", "Stir the reaction mixture at a suitable temperature for a suitable time.", "Isolate the product by filtration or extraction.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

2768327-57-5

Product Name

4-(azidomethyl)-2-(1,1-difluoroethyl)-1,3-thiazole

Molecular Formula

C6H6F2N4S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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